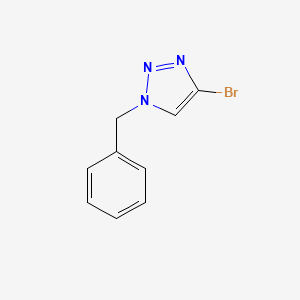

1-Benzyl-4-bromo-1h-1,2,3-triazole

Description

Significance of 1,2,3-Triazole Scaffolds in Contemporary Chemical Research

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is not commonly found in nature, but its synthetic accessibility and remarkable stability have led to its widespread use in various scientific disciplines. nih.gov The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective. thieme-connect.debeilstein-journals.org

The resulting triazole core is highly stable to metabolic degradation, oxidation, and reduction, making it an ideal linker unit in the construction of complex molecular architectures. nih.gov Furthermore, the 1,2,3-triazole moiety can participate in hydrogen bonding and dipole-dipole interactions, which is crucial for its application in medicinal chemistry and materials science. nih.gov Its rigid framework and water-solubility also contribute to its utility as a scaffold in bioconjugation. nih.gov The diverse applications of 1,2,3-triazole derivatives span from pharmaceuticals, where they are found in antifungal and antibacterial agents, to materials science, where they are used in the development of polymers and photostabilizers. nih.govnih.gov

Contextualization of Halogenated N-Benzyl-1,2,3-triazoles within Heterocyclic Chemistry

Within the broader family of 1,2,3-triazoles, halogenated derivatives, particularly those bearing a benzyl (B1604629) group on one of the nitrogen atoms, are of significant interest. The benzyl group offers a degree of lipophilicity and can engage in pi-stacking interactions, influencing the molecule's solubility and binding properties. The presence of a halogen atom, such as bromine in 1-Benzyl-4-bromo-1H-1,2,3-triazole, introduces a reactive handle for further functionalization.

The carbon-bromine bond in such compounds is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. vulcanchem.com These reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the introduction of a wide array of substituents at the 4-position of the triazole ring. vulcanchem.com This versatility makes halogenated N-benzyl-1,2,3-triazoles valuable intermediates in the synthesis of libraries of compounds for drug discovery and materials science applications. For instance, the reactivity of the bromine atom allows for the systematic modification of the triazole scaffold to probe structure-activity relationships. clockss.org

The synthesis of such compounds can be approached in several ways. One common method involves the initial synthesis of a dibrominated triazole, followed by selective reactions. For example, 1-benzyl-4,5-dibromo-1H-1,2,3-triazole can be selectively reacted at the 5-position, leaving the 4-bromo substituent available for further manipulation.

Research Imperatives and Future Directions for this compound

The unique combination of a stable triazole core, a modifiable benzyl group, and a reactive bromine atom positions this compound as a compound with significant potential for future research. Key research imperatives include the development of novel and more efficient synthetic routes to this and related compounds, particularly those that are stereoselective and environmentally benign.

A major area of future exploration lies in the expanded use of this compound in catalysis. chemscene.com The triazole moiety can act as a ligand for various transition metals, and by tuning the substituents on the benzyl and triazole rings, new catalysts with enhanced activity and selectivity can be designed. The bromine atom provides a convenient attachment point for further ligand modification or for anchoring the catalyst to a solid support for easier recovery and reuse.

Furthermore, the application of this compound in the synthesis of functional materials is a promising avenue. Its ability to undergo cross-coupling reactions allows for the creation of novel conjugated polymers and small molecules with interesting photophysical and electronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The inherent stability of the triazole ring would contribute to the robustness of these materials.

Interactive Data Tables

Below are interactive tables detailing typical spectroscopic data for compounds structurally related to this compound. This data is representative and serves as a guide for the characterization of such molecules.

Table 1: Representative ¹H NMR Chemical Shifts (CDCl₃, 300 MHz)

| Protons | 1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org | 1-Benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole rsc.org |

| CH₂ (benzyl) | 5.58 (s, 2H) | 5.58 (s, 2H) |

| Aromatic H (benzyl) | 7.29-7.43 (m, 5H) | 7.29-7.43 (m, 5H) |

| C=CH (triazole) | 7.67 (s, 1H) | 7.67 (s, 1H) |

| Aromatic H (phenyl) | 7.80 (d, J = 7.1 Hz, 2H), 7.42-7.37 (m, 3H) | 7.69 (d, J = 1.8 Hz, 2H), 7.53 (d, J = 6.9 Hz, 2H) |

Table 2: Representative ¹³C NMR Chemical Shifts (CDCl₃, 75 MHz)

| Carbon | 1-Benzyl-4-phenyl-1H-1,2,3-triazole rsc.org | 1-Benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole rsc.org |

| CH₂ | 54.25 | 54 |

| Aromatic C (benzyl) | 129.18, 128.89, 128.18 | 129.22, 128.89, 128.12 |

| C=CH (triazole) | 119.47 | 119 |

| C-N (triazole) | 148.27 | 147 |

| Aromatic C (phenyl) | 134.71, 130.56, 125.72 | 134, 131, 129.54, 127, 122 |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-bromotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXKYQSJEUVBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553533 | |

| Record name | 1-Benzyl-4-bromo-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31875-99-7 | |

| Record name | 1-Benzyl-4-bromo-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1 Benzyl 4 Bromo 1h 1,2,3 Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the most prominent and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govtandfonline.com This reaction, a cornerstone of "click chemistry," is celebrated for its reliability, high yields, and exceptional regioselectivity. tandfonline.com

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne typically requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov However, the introduction of a copper(I) catalyst dramatically alters the reaction's outcome, exclusively yielding the 1,4-disubstituted product under mild conditions, often at room temperature. nih.govrsc.org The reaction is robust and compatible with a wide array of functional groups, and it can be performed in various solvents, including environmentally benign options like water. nih.govresearchgate.netrsc.org

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the organic azide in a stepwise manner, culminating in the formation of the stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov Various sources of copper(I) can be used, including Cu(I) salts or the in-situ reduction of copper(II) salts (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Cu(I) salts | Organic Azide, Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | High regioselectivity, mild conditions, high yields. nih.gov |

| CuSO₄ / Sodium Ascorbate | Organic Azide, Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | In-situ generation of Cu(I), widely applicable. nih.govnih.gov |

| Copper Nanoparticles (e.g., nano-Cu⁰/Fe₃O₄) | Alkynes, TMSN₃, other components | 1,2,3-Triazoles | Efficient, heterogeneous catalyst, applicable in one-pot tandem reactions. frontiersin.orgnih.gov |

To introduce a bromine atom at the C4 position of the triazole ring, specialized alkynes are required. Bromo(phosphoryl)ethyne has been explored as a reactant in cycloaddition reactions with azides. researchgate.net The reaction of these halogenated alkynes provides a direct route to 4-halo-1,2,3-triazoles, which are valuable intermediates for further chemical transformations. These halogenated triazoles serve as extraordinary platforms for accessing more complex, biologically relevant molecules through cross-coupling reactions. researchgate.net The development of methods to synthesize these halo-triazole compounds, particularly those derived from the CuAAC reaction, has been a focus of research in the last decade. researchgate.net

The direct synthesis of 1-Benzyl-4-bromo-1H-1,2,3-triazole typically involves the reaction of benzyl (B1604629) azide with a suitable three-carbon, bromine-containing alkyne synthon. Benzyl azide itself is readily prepared from benzyl bromide and sodium azide. nih.govthieme-connect.de

One common strategy involves the CuAAC reaction between benzyl azide and propargyl bromide. This reaction, followed by subsequent chemical modifications, can lead to the target compound. For instance, the cycloaddition of benzyl azide with propargyl alcohol, a related substrate, yields (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, which can then be subjected to a bromination step. rsc.org

A more direct, albeit multi-step, patented method describes the synthesis starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole. google.com This dibromo-triazole is reacted with isopropylmagnesium chloride to selectively remove the bromine at the 5-position, yielding 1-substituted-4-bromo-1H-1,2,3-triazole. google.com In a specific example, this method was used to produce this compound in a high yield of 95%. google.com

| Starting Materials | Reagents | Product | Yield | Reference |

| 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole, Isopropylmagnesium chloride | THF | This compound | 95% | google.com |

| Benzyl azide, Propargyl-containing alkyne | Cu(I) catalyst | 1-Benzyl-4-substituted-1H-1,2,3-triazole | Good to Excellent | thieme-connect.deuobaghdad.edu.iq |

Metal-Free Synthetic Protocols

While copper catalysis is highly efficient, concerns about residual metal contamination in pharmaceutical applications have driven the development of metal-free alternatives. chemistryviews.org These methods often rely on different activation strategies to facilitate the cycloaddition.

Metal-free, three-component reactions offer an efficient and sustainable approach to substituted 1,2,3-triazoles by reducing the number of synthetic steps and purification procedures. bit.edu.cn These reactions construct the triazole ring from simple, readily available starting materials in a single pot.

One such strategy involves the reaction of enaminones, tosylhydrazine, and primary amines in the presence of molecular iodine to regioselectively form 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com Another approach uses α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes to produce 1,5-disubstituted 1,2,3-triazoles without any catalyst or promoter. acs.org Furthermore, a metal-free synthesis of N-unsubstituted-1,2,3-triazoles has been achieved through a multicomponent reaction of aldehydes, nitroalkanes, and sodium azide using anthranilic acid as an organocatalyst under microwave irradiation. researchgate.net

The quest for greener synthetic methods has led to the exploration of biocatalysis. Enzymes offer mild reaction conditions and high selectivity, aligning with the principles of green chemistry. A novel methodology for the synthesis of regioselective 1,4-disubstituted-1,2,3-triazoles utilizes the enzyme laccase from Trametes versicolor. researchgate.net This enzyme-catalyzed reaction employs the click chemistry approach and represents a sustainable alternative to traditional metal catalysts, as the laccase enzyme contains naturally bound copper atoms that facilitate the transformation. researchgate.net This approach has been used to synthesize various mono- and bis-(1,4-disubstituted-1,2,3-triazoles) in modest to good yields. researchgate.net

Advanced Synthetic Techniques

The synthesis of 1,2,3-triazoles, including N-benzylated variants, has been significantly enhanced by the application of advanced energy sources such as ultrasound and microwave irradiation. These techniques often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.

Ultrasound-Assisted Methodologies

Ultrasound-assisted synthesis, a field known as sonochemistry, utilizes acoustic cavitation to create localized high-pressure and high-temperature zones within the reaction medium. sciforum.net This energy input accelerates reaction rates and can improve mass transfer. sciforum.net The primary route to 1-benzyl-4-substituted-1H-1,2,3-triazoles, including the bromo derivative, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. Sonication has been shown to be a highly effective method for promoting these reactions.

The use of ultrasound can significantly shorten reaction times and improve yields in the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govtandfonline.com For instance, three-component reactions involving an alkyl halide (like benzyl bromide), sodium azide, and a terminal alkyne proceed efficiently under ultrasonic conditions, often in aqueous media, which aligns with the principles of green chemistry. sciforum.nettandfonline.comacs.org Studies have demonstrated that sonication can reduce reaction times from hours to minutes and increase product yields substantially compared to silent (non-ultrasound) conditions. nih.gov This acceleration is attributed to the cavitation effect, which promotes the formation and collapse of bubbles, enhancing mixing and energy transfer. sciforum.net

Table 1: Examples of Ultrasound-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

| Starting Materials | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl bromide, Sodium azide, Phenylacetylene | CuI / Water | Ultrasound, Room Temp, 15 min | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95% | tandfonline.com |

| Benzyl bromide, Sodium azide, 4-Nitrophenylacetylene | CuIL1PPh3 / Water-tBuOH | Ultrasound, 40 °C, 1 h | 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | 88% | acs.org |

| β-thymidine azide, Isoxazole ether alkynes | Copper acetate, Sodium ascorbate | Ultrasound | Thymidine-isoxazole-triazole conjugates | 84-96% | nih.gov |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture often results in a significant reduction in reaction times, from hours to minutes, along with improved yields and fewer side products compared to conventional heating methods. scielo.org.zauns.ac.id

The synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition is particularly amenable to microwave irradiation. sci-hub.se One-pot syntheses where an organic halide is reacted with sodium azide in the presence of an alkyne can be efficiently carried out using microwave heating. sci-hub.se This method has been successfully applied to the N-alkylation of triazoles and the synthesis of various derivatives, demonstrating its broad applicability. nih.govnih.gov For example, the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine (B13675853) from 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone (B105186) was achieved in just 10 minutes at 150°C under microwave irradiation. mdpi.com Similarly, the synthesis of bis-1H-1,2,3-triazoles using a copper N-heterocyclic carbene catalyst was more efficient under microwave conditions than with conventional heating. mdpi.com

Table 2: Comparison of Microwave vs. Conventional Synthesis for Triazole Derivatives

Post-Synthetic Functionalization and Derivatization

This compound is a valuable substrate for further chemical modification. The carbon-bromine bond provides a reactive handle for introducing a wide array of functional groups, enabling the synthesis of diverse triazole derivatives.

Bromine-Lithium Exchange Reactions and Subsequent Quenching

One of the most powerful strategies for functionalizing this compound is the bromine-lithium exchange reaction. This transformation is typically achieved by treating the bromotriazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). rsc.orgnih.gov This process generates a highly reactive 1-benzyl-4-lithio-1H-1,2,3-triazole intermediate.

This lithiated species can then be "quenched" by adding various electrophiles, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position of the triazole ring. mdpi.commdpi.com Research on the closely related 1-benzyl-4,5-dibromo-1H-1,2,3-triazole has shown that lithiation occurs selectively at the C5 position. rsc.orgrsc.org The resulting lithiated intermediate can be trapped with electrophiles to yield 5-substituted-4-bromo-1,2,3-triazoles. rsc.org This demonstrates the principle that can be applied to the 4-bromo isomer. The quenching of the lithiated intermediate is a versatile method for introducing a variety of functional groups. nih.gov

Table 3: Electrophilic Quenching of Lithiated Bromotriazoles

| Starting Material | Lithiation Conditions | Electrophile (Quenching Agent) | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole | n-BuLi, THF, low temp. | Dimethyl disulfide (MeSSMe) | 1-Benzyl-4-bromo-5-methylsulfanyl-1H-1,2,3-triazole | 91.5% | rsc.orgrsc.org |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | n-BuLi, Et2O, -70 °C | Carbon dioxide (CO2), then H+ | 4-Bromo-1-methoxymethyl-1H-1,2,3-triazole-5-carboxylic acid | 85% | rsc.org |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | n-BuLi, Et2O, -70 °C | Benzophenone (Ph2CO) | (4-Bromo-1-methoxymethyl-1H-1,2,3-triazol-5-yl)diphenylmethanol | 93% | rsc.org |

Introduction of Other Substituents on the Triazole Ring

The bromine-lithium exchange pathway is a primary route for introducing diverse substituents onto the triazole ring, effectively replacing the bromine atom. rsc.org The choice of the electrophile used to quench the lithiated intermediate dictates the nature of the newly introduced group. mdpi.com This modular approach allows for the synthesis of a wide range of 4-substituted-1-benzyl-1H-1,2,3-triazoles from a single brominated precursor.

Beyond simple alkyl or functionalized groups, this method can be extended to install aryl or heteroaryl moieties, although this often involves subsequent cross-coupling reactions. The versatility of the triazole core allows it to accommodate a wide variety of substituents, both electron-donating and electron-withdrawing, which can be used to tune the molecule's properties for various applications. nih.govnih.gov The introduction of different substituents at the C4 position can significantly influence the biological and material properties of the resulting compounds. nih.gov

Strategies for Selective Substitution at N-atoms in Bromotriazoles

The 1,2,3-triazole ring has two potential sites for N-substitution (N1 and N2). Achieving selective substitution at a specific nitrogen atom is a critical aspect of triazole chemistry. In the context of bromotriazoles, the synthesis of the title compound, this compound, itself exemplifies a selective N-substitution reaction.

Studies on the alkylation of 4,5-dibromo-1H-1,2,3-triazole have shown that the regiochemical outcome is highly dependent on the alkylating agent and reaction conditions. rsc.orgrsc.org For example, reaction with benzyl chloride under basic conditions leads selectively to substitution at the N-1 position, yielding 1-benzyl-4,5-dibromo-1H-1,2,3-triazole. rsc.org In contrast, other reagents, such as triphenylmethyl chloride, can direct substitution to the N-2 position. rsc.org Factors influencing this selectivity include the nature of the electrophile, the base used, the solvent, and steric effects. This controlled N-functionalization is crucial for building specific triazole-based molecular architectures.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 4 Bromo 1h 1,2,3 Triazole

Transformations Involving the Bromine Moiety

The carbon-bromine bond at the 4-position of the triazole ring is the primary site of reactivity, facilitating a range of functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 1-Benzyl-4-bromo-1H-1,2,3-triazole readily participates in these transformations, particularly the Suzuki-Miyaura coupling, to yield 1,4-disubstituted triazoles. These reactions typically involve the coupling of the bromotriazole with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura coupling of 4-bromo-1,2,3-triazoles has been shown to be a general and efficient method for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. rsc.org For instance, the reaction of 4-bromo- chemrxiv.orgbeilstein-journals.orgnih.govtriazolo[1,5-a]pyridine with various arylboronic acids using a Pd(OAc)2/SPhos catalyst system and K3PO4 as a base affords the corresponding aryltriazolopyridines in good yields. chemrxiv.org This methodology is effective even for introducing sterically hindered aryl groups. chemrxiv.org

Detailed research has demonstrated the utility of various palladium catalysts and ligands for these couplings. For example, complexes with N-heterocyclic carbene (NHC) ligands have been found to be highly effective. rsc.orgchemrxiv.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.

Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of bromo-triazole derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 80 | 77-82 | beilstein-journals.org |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O (10:1) | 77 | Good | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Not Specified | Not Specified | 47-77 | chemrxiv.org |

| Expanded-ring NHC-Pd complex | - | Not Specified | Water | Not Specified | Good | rsc.org |

A plausible mechanism for the Suzuki-Miyaura coupling involves an oxidative addition of the bromotriazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. researchgate.net

Nucleophilic Substitution of Bromine

The bromine atom on the this compound ring can also be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This provides a direct route to introduce a range of functional groups at the 4-position.

Studies have shown that the 1,2,3-triazolyl group can act as a leaving group in SNAr reactions, particularly when positioned on an activated heterocyclic system like a purine (B94841) ring. beilstein-journals.org While direct examples of nucleophilic substitution on this compound are not extensively detailed in the provided search results, the general reactivity of halotriazoles suggests that reactions with O- and C-nucleophiles are feasible under appropriate conditions. beilstein-journals.org For instance, the reaction of 2,6-bis(1,2,3-triazol-1-yl)purine derivatives with O- and C-nucleophiles proceeds under mild, transition-metal-free conditions with excellent selectivity for the C6 position. beilstein-journals.org

The synthesis of various N-benzyl-4-phenyl-1,2,3-triazole derivatives has been accomplished through nucleophilic substitution reactions, among other methods. nih.gov This indicates the viability of displacing a leaving group on the triazole ring with nucleophiles.

Reaction Mechanisms of Triazole Formation and Functionalization

The formation of the 1,2,3-triazole ring itself is most commonly achieved through a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. beilstein-journals.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," selectively produces 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov The mechanism of the CuAAC is proposed to involve a binuclear copper transition state. acs.org Ruthenium-catalyzed reactions, on the other hand, can lead to the formation of 1,5-disubstituted isomers. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanism, chemoselectivity, and regioselectivity of such cycloaddition reactions. scispace.com For the functionalization of the pre-formed this compound, the mechanisms are characteristic of the specific reaction type. As mentioned, palladium-catalyzed cross-couplings proceed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net Nucleophilic aromatic substitution reactions typically proceed through a Meisenheimer-like intermediate.

Advanced Spectroscopic and Structural Elucidation of N Benzyl Bromotriazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For N-benzyl-bromotriazoles, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern of the triazole ring and the conformation of the benzyl (B1604629) group.

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments. In a closely related compound, 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole , the proton signals are well-resolved. rsc.org The benzylic protons (CH₂) typically appear as a sharp singlet around 5.58 ppm. rsc.org The proton on the C5 position of the triazole ring also gives a characteristic singlet, observed at approximately 7.67 ppm. rsc.org The aromatic protons of the benzyl group usually appear as a multiplet between 7.29-7.43 ppm. rsc.org Protons on the 4-bromophenyl substituent show a distinct pattern due to their chemical environment. rsc.org

For the target molecule, 1-benzyl-4-bromo-1H-1,2,3-triazole, one would expect a simplified aromatic region corresponding only to the benzyl group protons and a characteristic singlet for the C5-H of the triazole ring.

Table 1: Representative ¹H NMR Data for an Analogous N-Benzyl-Bromotriazole Derivative Data for 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 5.58 | s | 2H | CH₂ (Benzylic) |

| 7.29-7.43 | m | 5H | Ar-H (Benzyl ring) |

| 7.53 | d | 2H | Ar-H (Bromophenyl ring) |

| 7.67 | s | 1H | C5-H (Triazole ring) |

| 7.69 | d | 2H | Ar-H (Bromophenyl ring) |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole , the benzylic carbon (CH₂) signal is typically found around 54 ppm. rsc.org The carbons of the triazole ring appear at distinct chemical shifts, with the C4 and C5 carbons being key identifiers of the substitution pattern. In 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 signals are generally observed in the range of 139–148 ppm and 119–127 ppm, respectively. nih.gov The carbons of the benzyl and bromophenyl rings appear in the aromatic region (approx. 122-147 ppm). rsc.org

Table 2: Representative ¹³C NMR Data for an Analogous N-Benzyl-Bromotriazole Derivative Data for 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 54 | CH₂ (Benzylic) |

| 119 | C5 (Triazole ring) |

| 122 | C-Br (Bromophenyl ring) |

| 127 | Ar-C (Bromophenyl ring) |

| 128.12 | Ar-C (Benzyl ring) |

| 128.89 | Ar-C (Benzyl ring) |

| 129.22 | Ar-C (Benzyl ring) |

| 129.54 | Ar-C (Bromophenyl ring) |

| 131 | C-ipso (Bromophenyl ring) |

| 134 | C-ipso (Benzyl ring) |

| 147 | C4 (Triazole ring) |

Variable-temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or tautomeric equilibria. For triazole complexes, VT-NMR can reveal information about the rotation around single bonds, ligand exchange dynamics, and the stability of different isomers. rsc.org For instance, studies on certain triazole systems have shown that increasing the temperature can lead to the coalescence of distinct NMR signals, allowing for the calculation of the energy barriers for the observed dynamic process. rsc.org This technique is particularly valuable for understanding the behavior of these molecules in solution and how their structure might change under different conditions.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. In N-benzyl-triazole derivatives, characteristic absorption bands can be identified. rsc.org

Key vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the benzyl CH₂ group, appearing just below 3000 cm⁻¹.

C=C aromatic stretching: Seen as a series of bands in the 1450-1600 cm⁻¹ region.

Triazole ring vibrations (N-N=N, C-N): These often appear in the 1000-1400 cm⁻¹ range. rsc.org

C-Br stretching: This vibration is expected to appear in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

Table 3: Representative FT-IR Data for an Analogous N-Benzyl-Triazole Derivative Data for 1-benzyl-4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazole rsc.org

| Wavenumber (νₘₐₓ/cm⁻¹) | Assignment |

| 3084, 3035 | Aromatic C-H stretch |

| 2959, 2865 | Aliphatic C-H stretch |

| 1495 | C=C stretch (Aromatic) |

| 1457 | CH₂ bend |

| 1221 | N-N=N stretch |

| 1189 | C-N stretch |

| 832 | =C-H out-of-plane bend (Triazole ring) |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that ionizes molecules and measures their mass-to-charge ratio (m/z). It is essential for determining the molecular weight and elemental composition of a compound. For 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole , the mass spectrum shows a characteristic molecular ion peak [M⁺]. rsc.org Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by 2 m/z units. rsc.org

Common fragmentation patterns for such compounds include the loss of a stable dinitrogen molecule (N₂) and the cleavage of the benzyl group (C₇H₇), which gives rise to the tropylium (B1234903) ion at m/z 91, often the base peak in the spectrum. rsc.org

X-ray Crystallography for Solid-State Structure

In these structures, the benzyl group is typically oriented nearly perpendicular to the plane of the triazole ring. For the naphthalenyl analogue, the dihedral angle between the benzyl ring and the triazole ring is 80.64°. nih.gov In contrast, the substituent at the C4 position often has a much smaller dihedral angle with the triazole ring, indicating a more coplanar arrangement. nih.govnih.gov This skewed or L-shaped conformation is a common feature of 1,4-disubstituted benzyltriazoles and is dictated by steric and electronic interactions between the substituents and the heterocyclic core. nih.gov

Conformation and Geometry of N-Benzyl-1,2,3-triazole Derivatives

The conformation of N-benzyl-1,2,3-triazoles is largely defined by the dihedral angles between the planes of the benzyl and triazole rings. In the case of This compound , the precise crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC), would provide the definitive bond lengths, bond angles, and dihedral angles for this specific molecule. beilstein-journals.org

For comparative analysis, related structures offer valuable insights into the conformational preferences of this class of compounds. For instance, in 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole , the benzyl group is oriented nearly perpendicular to the triazole ring, with a dihedral angle of 80.64(8)°. nih.gov In contrast, the naphthyl group is more coplanar with the triazole ring, exhibiting a dihedral angle of 30.27(12)°. nih.gov This contrasts with the analogue 1-benzyl-4-phenyl-1H-1,2,3-triazole , where the benzyl ring is at an angle of 87.94° and the phenyl group is nearly coplanar at 3.35° to the triazole ring. nih.gov

In another derivative, 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole , the molecule adopts a twisted L-shape. The dihedral angle between the N-bound nitrophenyl ring and the C-bound benzyl ring is 70.60(9)°. nih.gov The triazole ring itself is essentially planar, and the dihedral angle between the triazole and the benzyl ring is 83.23(10)°, indicating a near-perpendicular arrangement. nih.gov

These examples demonstrate that the benzyl group in N-benzyl-1,2,3-triazoles generally adopts a conformation where it is significantly twisted out of the plane of the triazole ring. This orientation is likely a result of steric hindrance between the methylene (B1212753) bridge and the substituents on both the benzyl and triazole rings. The electronic nature of the substituents can also influence these geometric parameters.

Table 1: Selected Dihedral Angles in N-Benzyl-1,2,3-triazole Derivatives

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole | Benzyl | Triazole | 80.64(8) | nih.gov |

| 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole | Naphthyl | Triazole | 30.27(12) | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Benzyl | Triazole | 87.94 | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Phenyl | Triazole | 3.35 | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Benzyl | Triazole | 83.23(10) | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Nitrophenyl | Triazole | 13.95(9) | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Benzyl | Nitrophenyl | 70.60(9) | nih.gov |

Analysis of Supramolecular Interactions in Crystalline Architectures

The crystal packing of N-benzyl-1,2,3-triazole derivatives is governed by a variety of non-covalent interactions, which play a crucial role in the formation of their three-dimensional supramolecular architectures. The specific interactions present in the crystal lattice of This compound would be detailed in its crystallographic information file. beilstein-journals.org

In related compounds, a network of weak intermolecular forces is commonly observed. For example, the crystal structure of 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is stabilized by a combination of C-H···O, C-H···π, and π-π stacking interactions. nih.gov Specifically, methylene-C-H···O(nitro), methylene-C-H···π(phenyl), and phenyl-C-H···π(triazolyl) interactions are present. nih.gov Additionally, weak π-π stacking is observed between the triazolyl and nitrobenzene (B124822) rings, with an inter-centroid distance of 3.8386(10) Å. nih.gov

The bromine atom in This compound introduces the potential for halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. This type of interaction can significantly influence the crystal packing and is a subject of considerable interest in crystal engineering.

Table 2: Supramolecular Interactions in a Representative N-Benzyl-1,2,3-triazole Derivative

| Compound | Interaction Type | Donor | Acceptor | Distance (Å) | Reference |

|---|---|---|---|---|---|

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | C-H···O | Methylene C-H | Nitro O | - | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | C-H···π | Methylene C-H | Phenyl ring | - | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | C-H···π | Phenyl C-H | Triazole ring | - | nih.gov |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | π-π stacking | Triazole ring | Nitrobenzene ring | 3.8386(10) | nih.gov |

Theoretical and Computational Chemistry of N Benzyl 1,2,3 Triazole Architectures

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

For 1-Benzyl-4-bromo-1H-1,2,3-triazole, DFT calculations at a level like B3LYP/6-311G* would elucidate these properties. researchgate.net The HOMO is expected to be distributed primarily over the electron-rich triazole ring and the benzyl (B1604629) moiety, while the LUMO would likely be centered on the triazole ring and the electron-withdrawing bromine atom. This distribution dictates the molecule's behavior in charge-transfer interactions and its susceptibility to electrophilic or nucleophilic attack.

Table 1: Calculated FMO Energies for this compound (Illustrative) Calculated values are hypothetical, based on typical results for similar structures.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.35 |

The three-dimensional structure of this compound determines how it interacts with other molecules. DFT calculations are used to perform geometrical optimizations to find the lowest energy conformation. ekb.eg Studies on analogous structures, such as 1-benzyl-4-phenyl-1H-1,2,3-triazole and 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole, reveal that the benzyl group typically adopts a conformation nearly perpendicular to the plane of the triazole ring. nih.govnih.gov For instance, in a related naphthalene-substituted analogue, the dihedral angle between the benzyl group and the triazole ring was found to be 80.64°. nih.gov This twisted conformation minimizes steric hindrance between the phenyl ring of the benzyl group and the triazole core. The bromo-substituted phenyl or alkyl group at the C4 position also has a specific rotational angle relative to the triazole ring. nih.gov

Table 2: Optimized Geometrical Parameters for this compound (Illustrative) Parameters are based on reported values for structurally similar triazoles. researchgate.netnih.govnih.gov

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| N2-N3 | 1.30 Å | |

| C4-Br | 1.89 Å | |

| N1-C(benzyl) | 1.47 Å | |

| Dihedral Angle | C(phenyl)-C(benzyl)-N1-N2 | ~80-90° |

DFT methods can reliably predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are common. researchgate.net For example, the calculated vibrational frequency for a C=O stretch in a related triazole was 1714 cm⁻¹, which compared well with the experimental value of 1657 cm⁻¹. researchgate.net Similarly, calculated ¹H and ¹³C NMR spectra for related 1-benzyl-4-aryl-1H-1,2,3-triazoles have shown good agreement with experimental findings, aiding in the correct assignment of signals. rsc.org

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Related Triazole Analogue Data based on findings for (1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)(4-bromophenyl)methanone. researchgate.net

| Parameter | Experimental | Calculated (B3LYP/6-311G*) |

|---|---|---|

| C=O Stretch (cm⁻¹) | 1657 | 1714 |

| C-Br Stretch (cm⁻¹) | 911 | 922 |

| C-N Stretch (cm⁻¹) | 1450 | 1459 |

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These indices are calculated using the energies of the HOMO and LUMO. researchgate.net

Table 4: Global Chemical Reactivity Indices for this compound (Illustrative) Calculated using the FMO energies from Table 1.

| Index | Formula | Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.905 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.675 |

| Global Softness (S) | 1 / η | 0.374 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.85 |

Quantum Chemical Calculations

Bond order analysis provides a quantitative measure of the electron density between atoms, helping to characterize the nature of the chemical bonds (e.g., single, double, or triple). In the 1,2,3-triazole ring, the bonding is not described by classical Lewis structures alone due to electron delocalization. Analysis of N-1 substituted triazoles shows that the N(1)–N(2) bond is significantly longer than the N(2)–N(3) bond, indicating more single-bond and double-bond character, respectively. nih.gov A Wiberg bond order analysis would quantify this, showing a lower bond order for N(1)–N(2) compared to N(2)–N(3), which is consistent with the delocalized π-electron system of the heterocyclic ring.

Table 5: Calculated Wiberg Bond Orders for Key Bonds in this compound (Illustrative)

| Bond | Expected Bond Order |

|---|---|

| N1-N2 | ~1.2 |

| N2-N3 | ~1.6 |

| N3-C4 | ~1.1 |

| C4-C5 | ~1.7 |

| C5-N1 | ~1.1 |

| C4-Br | ~0.9 |

Electrostatic Surface Potential Mapping

Electrostatic Surface Potential (ESP) mapping is a computational tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting and understanding intermolecular interactions, as it identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The ESP is mapped onto the molecule's isodensity surface, typically using a color spectrum where red indicates regions of negative potential (high electron density) and blue indicates regions of positive potential (low electron density), with green representing neutral or near-zero potential. acs.org

For N-benzyl-1,2,3-triazole architectures, ESP maps consistently reveal characteristic features. The nitrogen atoms of the 1,2,3-triazole ring are centers of high electron density, resulting in a distinct region of negative electrostatic potential. researchgate.netresearchgate.net This makes them potential sites for hydrogen bonding or coordination with electrophiles. Specifically, the N2 and N3 atoms are typically the most electron-rich sites. researchgate.net

Conversely, the hydrogen atoms of the benzyl group's CH2 linker and the aromatic ring exhibit positive potential, marking them as electron-deficient regions capable of acting as hydrogen bond donors. The introduction of a bromine atom at the 4-position of the triazole ring, as in this compound, influences the ESP by withdrawing electron density, though the primary features of negative potential on the triazole nitrogens and positive potential on the benzyl hydrogens are retained. These ESP maps provide a qualitative prediction of how the molecule will interact with other molecules and its environment.

| Molecular Region | Typical Electrostatic Potential | Significance for Interactions |

|---|---|---|

| Triazole Ring (N2 and N3 atoms) | Negative (Electron-Rich) | Hydrogen Bond Acceptor, Site for Electrophilic Attack |

| Benzyl Ring Hydrogens | Positive (Electron-Poor) | Hydrogen Bond Donor |

| Methylene (B1212753) Bridge Hydrogens (-CH2-) | Slightly Positive | Weak Hydrogen Bond Donor |

| Bromine Atom (at C4) | Slightly Negative to Neutral | Influences overall electron distribution, potential for halogen bonding |

Time-Dependent DFT (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It allows for the simulation of electronic absorption spectra (UV-Vis) by calculating the energies of vertical transitions from the ground state to various excited states and their corresponding oscillator strengths. nih.gov

For 1,2,3-triazole derivatives, TD-DFT studies are crucial for understanding their photophysical properties. The calculations can predict the maximum absorption wavelength (λmax) and help assign the nature of the electronic transitions, such as n→π* or π→π* transitions, by analyzing the molecular orbitals involved. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the HOMO→LUMO transition is often the lowest energy transition.

However, studies have shown that accurately predicting the photophysical features of 1,2,3-triazole regioisomers can be challenging for TD-DFT. rsc.org The choice of the exchange-correlation functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) can significantly impact the accuracy of the results. rsc.org For instance, range-separated functionals are often required to correctly describe potential charge-transfer states in these molecules. Despite these challenges, TD-DFT remains an essential tool for the qualitative and, with careful benchmarking, quantitative characterization of the excited states of N-benzyl-1,2,3-triazole architectures.

| Computational Method | Predicted Property | Application to N-Benzyl-1,2,3-triazoles |

|---|---|---|

| TD-DFT | Excitation Energies and Oscillator Strengths | Simulation of UV-Vis absorption spectra |

| TD-DFT with PCM | Solvatochromic Shifts | Predicting how absorption spectra change in different solvents |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap and Character | Understanding the nature of the lowest energy electronic transition |

Computational Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry provides a robust framework for the prediction and analysis of the Non-Linear Optical (NLO) properties of molecules. NLO materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The key parameters that define a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first- and second-order hyperpolarizabilities (β and γ, respectively). Density Functional Theory (DFT) calculations are widely used to compute these properties. biointerfaceresearch.comrsc.org

Triazole derivatives have been identified as promising candidates for NLO materials. researchgate.net The NLO response in these molecules often arises from intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part, facilitated by a π-conjugated system. In N-benzyl-1,2,3-triazole systems, the benzyl and triazole moieties can act as components of a donor-π-acceptor framework.

Computational studies on related triazole and benzimidazole (B57391) derivatives have shown that their NLO properties can be significantly greater than those of standard reference materials like urea. researchgate.netbiointerfaceresearch.com The calculated values of the first hyperpolarizability (β) are particularly important for second-order NLO applications. Theoretical investigations allow for the systematic modification of the molecular structure—for example, by introducing different substituents on the benzyl or triazole rings—to optimize the NLO response. This in silico screening is a cost-effective strategy for designing novel NLO materials.

| Compound Class | Calculated Property | Significance | Comparison to Urea (Standard) |

|---|---|---|---|

| 1,2,3-Triazole Derivatives | Total Dipole Moment (μ) | Indicates molecular polarity | Often higher |

| 1,2,3-Triazole Derivatives | Mean Polarizability (α) | Measures the molecule's response to an electric field | Generally higher |

| 1,2,3-Triazole Derivatives | First Hyperpolarizability (β) | Quantifies the second-order NLO response | Reported to be significantly higher researchgate.net |

Molecular Dynamics Simulations for Structural Dynamics in Non-Biological Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into conformational dynamics, solvent effects, and thermodynamic properties. While extensively used in biological systems, MD is also a critical tool for material science and chemistry in non-biological contexts. nih.govsemanticscholar.org

For N-benzyl-1,2,3-triazole architectures, MD simulations can be employed to explore their structural flexibility and interactions in various environments, such as in different solvents or in the condensed phase. The availability of force fields for molecules like 1-benzyl-1,2,3-triazole in repositories such as the Automated Topology Builder (ATB) facilitates these simulations. uq.edu.au

In a non-biological setting, MD can be used to investigate:

Conformational Analysis: The benzyl group can rotate relative to the triazole ring. MD simulations can map the potential energy surface of this rotation, identify the most stable conformers, and determine the energy barriers between them.

Solvation Structure: Simulations can reveal how solvent molecules arrange around the triazole derivative, providing a microscopic understanding of solubility and solvent effects on molecular conformation.

Aggregation and Self-Assembly: At higher concentrations, these molecules may exhibit tendencies to aggregate. MD simulations can predict the formation of dimers or larger clusters in solution, driven by interactions like π-π stacking between the aromatic rings, which can be crucial for the properties of resulting materials.

These simulations bridge the gap between the static picture provided by quantum mechanical calculations and the dynamic reality of molecular systems, offering crucial insights into the behavior of these compounds for material science applications.

Applications in Catalysis and Organometallic Chemistry

1,2,3-Triazoles as Ligands in Transition Metal Catalysis

The 1,2,3-triazole moiety is an exceptional ligand in transition metal catalysis due to its distinctive electronic and steric characteristics. acs.orgacs.org The ease of synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for simple and modular functionalization, making 1,2,3-triazoles attractive building blocks in coordination chemistry. wikipedia.orgresearchgate.netnih.gov These heterocycles can act as monodentate, bidentate, or polydentate ligands, coordinating with metal centers primarily through their nitrogen atoms or, after modification, a carbene carbon. rsc.orgrsc.org

The synthesis of metal complexes using 1,2,3-triazole-based ligands is a well-established field, covering a broad spectrum of transition metals. The general approach involves the initial "click" reaction to form the desired 1,4-disubstituted triazole, such as 1-benzyl-4-bromo-1H-1,2,3-triazole, which is then reacted with a suitable metal precursor. nih.gov

Complexes with a variety of metals have been synthesized and characterized, including noble metals like gold (Au), silver (Ag), platinum (Pt), palladium (Pd), rhodium (Rh), iridium (Ir), and ruthenium (Ru), as well as first-row transition metals like iron (Fe) and copper (Cu), and even lanthanides. acs.orgrsc.orgnih.govresearchgate.net The coordination can occur through the N2 or N3 nitrogen of the triazole ring. rsc.org For instance, palladium and platinum complexes are often formed by reacting ligands like 1-benzyl-4-(2-pyridyl)-1,2,3-triazole with metal precursors to yield mononuclear cis-dichloro complexes. researchgate.net Similarly, iridium and rhodium complexes have been prepared where the ligand coordinates through both a pyridyl nitrogen and a triazole nitrogen, sometimes leading to C-H activation. acs.orgrsc.org The synthesis of gold(I) and silver(I) complexes with mesoionic carbenes derived from 1,2,3-triazoles has also been reported. nih.gov

Characterization of these complexes relies on standard analytical techniques. NMR spectroscopy is crucial for elucidating the structure and coordination mode of the ligand, with characteristic shifts observed for the triazole ring protons and carbons upon complexation. rsc.orgrsc.org Mass spectrometry confirms the molecular weight of the complexes. nih.govrsc.org

| Compound | 1H NMR (CDCl3, δ/ppm) | 13C NMR (CDCl3, δ/ppm) | Reference |

|---|---|---|---|

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 7.81 (d, 2H), 7.73 (s, 1H), 7.43 (t, 2H), 7.38-7.30 (m, 6H), 5.58 (s, 2H) | 148.2, 134.7, 130.6, 129.1, 128.8, 128.1, 128.0, 125.8, 119.6, 54.2 | rsc.orgrsc.org |

| 1-Benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole | 7.69 (d, 2H), 7.67 (s, 1H), 7.53 (d, 2H), 7.43-7.29 (m, 5H), 5.58 (s, 2H) | 147.0, 134.0, 131.0, 129.5, 129.2, 128.9, 128.1, 127.0, 122.0, 119.0, 54.0 | rsc.org |

A significant advancement in the use of 1,2,3-triazoles as ligands is their conversion into 1,2,3-triazolylidenes, a class of N-heterocyclic carbenes (NHCs). Specifically, they are classified as mesoionic carbenes (MICs) because no single uncharged resonance structure can be drawn. nih.gov These MIC ligands are typically generated from 1,3-disubstituted-1,2,3-triazolium salts by deprotonation of the C5 proton. nih.govunex.es The precursor triazolium salt is readily synthesized by the alkylation of a 1,4-disubstituted 1,2,3-triazole at the N3 position. nih.gov

The synthesis of metal-MIC complexes can be achieved through several routes, most commonly by reacting the triazolium salt with a strong base in the presence of a metal precursor. unex.esacs.org Transmetalation from a silver-MIC complex is also a widely used method. acs.org The modular synthesis, stemming from the initial "click" reaction, allows for the creation of MICs with tailored steric and electronic properties. nih.govrsc.org

Triazolylidene ligands are renowned for their strong σ-donating capabilities, often exceeding those of classical Arduengo-type NHCs. acs.orgrsc.org This strong donor nature plays a crucial role in stabilizing metal centers and influencing the catalytic activity of the resulting complexes. acs.org

The electronic properties of these ligands are commonly quantified using the Tolman Electronic Parameter (TEP). The TEP is derived from the C-O stretching frequency (ν(CO)) in infrared spectroscopy of a standard metal carbonyl complex, such as [LNi(CO)₃] or a rhodium or iridium equivalent. acs.orgwikipedia.org A lower ν(CO) value indicates a stronger net electron-donating character of the ligand L, as increased electron density on the metal leads to greater π-backbonding into the CO anti-bonding orbitals, weakening the C-O bond. wikipedia.orgchemrxiv.org

Studies have shown that the TEP values for 1,2,3-triazolylidene ligands generally fall in the range of 2039–2051 cm⁻¹. acs.org The substituents on the triazolylidene ring can fine-tune these electronic properties; for example, alkyl groups tend to be more electron-donating than aryl groups. acs.org This tunability is a key advantage in catalyst design.

| Ligand Type | Substituents (N1, C4) | TEP (νCO, cm-1) | Reference |

|---|---|---|---|

| 1,2,3-Triazolylidene | Methyl, Phenyl | 2051 | acs.org |

| 1,2,3-Triazolylidene | Mesityl, Phenyl | 2050 | acs.org |

| 1,2,3-Triazolylidene | Methyl, Methyl | 2047 | acs.org |

| Imidazolylidene (for comparison) | Mesityl, H | 2050 | acs.org |

Catalytic Transformations Promoted by N-Benzyl-Bromotriazole-Derived Ligands

While the catalytic applications of metal complexes bearing 1,2,3-triazole-derived ligands are extensive, specific documented examples employing ligands derived directly from this compound for cycloisomerization and C-H insertion are not prominent in the surveyed literature. However, the well-established reactivity of structurally similar triazole-ligated metal complexes allows for informed extrapolation of their potential catalytic behavior in these transformations.

Metal complexes featuring 1,2,3-triazole-based ligands, including bidentate N-heterocyclic carbene-1,2,3-triazolyl donors, have been investigated as catalysts for intramolecular hydroamination, a type of cycloisomerization. For example, cationic rhodium(I) and iridium(III) complexes have been tested in the cyclization of 4-pentyn-1-amine. rsc.org Although the efficiency reported in some initial studies was limited, it demonstrates the potential of these systems. The strong donor properties of the triazolylidene ligand are expected to influence the electron density at the metal center, thereby modulating its activity in activating alkynes and amines for cyclization.

C–H insertion is a powerful strategy in organic synthesis, and metal complexes with triazole-derived ligands are active in promoting such reactions. researchgate.netyoutube.com The functionalization of C-H bonds on the triazole ring itself, often catalyzed by palladium or copper, is a known process. rsc.org More broadly, metal-carbene and metal-nitrene species, which are key intermediates in C-H insertion reactions, can be generated from complexes stabilized by strong donor ligands like triazolylidenes. For instance, iron complexes with bidentate triazolylidene-phenolate ligands have been shown to catalyze the intramolecular C-H amination of organic azides, a process that proceeds via a nitrene insertion mechanism. wikipedia.org The steric and electronic properties of the triazole ligand are critical in controlling the selectivity and efficiency of these transformations. Given the established role of N-benzyl triazole derivatives in various chemical and biological contexts, it is plausible that ligands derived from this compound could effectively support metal centers in catalytic C-H insertion cycles. nih.gov

Propargyl Alcohol Dehydration for Conjugated Enyne Synthesis

A notable application of 1,2,3-triazoles is their role as ligands in the iron(III)-catalyzed dehydration of propargyl alcohols to produce conjugated enynes. organic-chemistry.orgnih.gov This method is characterized by its high efficiency, yielding the desired enyne products in good to excellent yields, often up to 95%. organic-chemistry.org A key advantage of this catalytic system is its remarkable stereoselectivity, exclusively forming Z-isomers. organic-chemistry.orgnih.gov The reaction demonstrates a broad substrate scope, tolerating a variety of functional groups. organic-chemistry.org

The catalytic system, which combines iron(III) chloride (FeCl₃) with a 1,2,3-triazole ligand, offers a practical and effective solution, overcoming common challenges such as decomposition and low yields that are often observed with other Lewis acids. organic-chemistry.org The unique ability of the 1,2,3-triazole ligand to modulate the reactivity of the iron cation is crucial for the selective activation of the C–O bond. organic-chemistry.org This methodology has proven to be scalable and atom-economical, providing a significant improvement in the synthesis of conjugated enynes. organic-chemistry.org

Table 1: Performance of 1,2,3-Triazole-Promoted Iron(III)-Catalyzed Propargyl Alcohol Dehydration

| Feature | Observation | Reference |

|---|---|---|

| Catalyst System | FeCl₃ and 1,2,3-triazole ligand | organic-chemistry.org |

| Reaction | Dehydration of propargyl alcohols | organic-chemistry.orgnih.gov |

| Product | Conjugated enynes | organic-chemistry.orgnih.gov |

| Yields | Up to 95% | organic-chemistry.org |

| Stereoselectivity | Exclusively Z-isomers | organic-chemistry.orgnih.gov |

| Substrate Scope | Broad | organic-chemistry.org |

Mechanistic Insights into Triazole-Promoted Catalysis

The efficacy of 1,2,3-triazoles in promoting reactions such as the iron-catalyzed dehydration of propargyl alcohols stems from their distinct electronic and structural features. Mechanistic studies have shed light on the crucial role these ligands play in the catalytic cycle.

In the iron-catalyzed dehydration, it has been revealed that the reaction proceeds through a carbocation ring-opening pathway, rather than a radical mechanism. organic-chemistry.org The 1,2,3-triazole ligand is not a passive spectator; it actively participates by adjusting the reactivity of the iron(III) cation. This modulation enables the chemoselective activation of the carbon-oxygen bond in the propargyl alcohol, a critical step for the subsequent dehydration. organic-chemistry.org Unlike other N-heterocycles, 1,2,3-triazoles provide a unique electronic environment that facilitates this specific catalytic transformation. organic-chemistry.org The optimal performance of the catalytic system is typically achieved with a 2:1 ligand-to-iron ratio, with acetonitrile (B52724) being an effective solvent. organic-chemistry.org This understanding of the triazole's role opens avenues for the further development of iron-catalyzed reactions. organic-chemistry.org

Design and Application of Chiral Triazole Ligands in Enantioselective Catalysis

The modular nature of 1,2,3-triazole synthesis through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction makes them excellent scaffolds for the design of chiral ligands for enantioselective catalysis. The introduction of chirality into the triazole-containing ligand allows for the synthesis of enantioenriched products, which is of paramount importance in medicinal chemistry and materials science.

The design principles for chiral 1,2,3-triazole ligands are diverse. Chirality can be introduced at various positions of the triazole ring or on the substituents attached to it. For instance, chiral triazole-oxazoline ligands have been developed and successfully employed in palladium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to cyclic enones. researchgate.net In these systems, subtle modifications to the 1,2,3-triazole skeleton can lead to a switch in enantioselectivity, providing access to either enantiomer of the product. researchgate.net

Another approach involves the incorporation of chiral functionalities directly onto the triazole core. For example, 1,2,3-triazole-derived mesoionic carbenes bearing chiral sulfur-based moieties at the C5 position have been synthesized. acs.org These have been used to create enantiomerically pure metal complexes (e.g., with gold, silver, iridium, rhodium, and ruthenium) that are effective in catalytic processes. acs.org

The 1,2,3-triazole unit can also serve as a linker to attach a known chiral catalyst to a solid support, a strategy that facilitates catalyst recovery and reuse. acs.org However, it is crucial to design these systems carefully, as the triazole linker itself can potentially coordinate to the metal center and influence the catalytic outcome, sometimes leading to non-enantioselective pathways. acs.org

Furthermore, chiral phosphoric acids incorporating 1,2,3-triazole substituents have been investigated as catalysts. These were hypothesized to potentially enhance enantioinduction through hydrogen bonding interactions between the catalyst and the substrate. nih.gov

While the direct application of this compound as a chiral ligand has not been extensively reported, its structure provides a clear blueprint for the development of such ligands. The bromo-substituent at the 4-position serves as a versatile handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of chiral groups. The benzyl (B1604629) group at the N1-position can also be modified to fine-tune the steric and electronic properties of the resulting ligand.

Table 2: Examples of Chiral 1,2,3-Triazole Ligand Designs and Applications

| Chiral Ligand Type | Metal/Catalyst | Application | Reference |

|---|---|---|---|

| Triazole-oxazoline ligands | Palladium | Asymmetric 1,4-addition of arylboronic acids | researchgate.net |

| Mesoionic carbenes with chiral sulfur groups | Au, Ag, Ir, Rh, Ru | Catalytic cycloisomerization | acs.org |

| Triazole as a linker for chiral amino alcohols | Zinc | Enantioselective carbonyl additions | acs.org |

Applications in Advanced Materials and Supramolecular Architectures

Integration in Functional Organic Materials

The 1,2,3-triazole scaffold is increasingly recognized for its utility in organic electronics. Its inherent stability, rigid framework, and tunable electronic properties make it a valuable building block for materials designed for specific functions in electronic devices.

Role in Organic Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

While direct applications of "1-Benzyl-4-bromo-1H-1,2,3-triazole" in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, the broader class of 1,2,3-triazole derivatives is under investigation for such purposes. A research initiative, for instance, is exploring donor-substituted 1,2,3-triazole derivatives as materials for OLEDs. ktu.edu The versatility of the triazole structure allows for its incorporation into various components of an OLED. Patents have described the use of triazole derivatives as emitter molecules, which are responsible for light generation, and as host molecules within the emissive layer of an OLED. google.com The ability to modify the substituents on the triazole ring, such as the benzyl (B1604629) and bromo groups, allows for the fine-tuning of the material's photophysical properties, which is crucial for achieving efficient and color-pure electroluminescence.

Electron Transport and Hole-Blocking Properties in Triazole Systems

For an OLED to function efficiently, a balanced injection and transport of electrons and holes (positive charge carriers) is essential. Materials that facilitate the movement of electrons are known as electron transport materials (ETMs), while those that impede the flow of holes are called hole-blocking materials (HBMs). The electron-deficient nature of the 1,2,3-triazole ring makes it a promising candidate for ETMs and HBMs.

The performance of these materials is dictated by their energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An effective HBM should possess a high ionization potential (a low-lying HOMO level) to create an energy barrier for holes. Conversely, an efficient ETM should have a low-lying LUMO level to facilitate electron injection from the cathode. Research on various heterocyclic compounds has provided insights into the properties that make for good ETMs and HBMs. For example, derivatives of oxadiazole and pyridine (B92270) are well-known ETMs. Studies on triphenylamine- and acridine-based materials have shown their potential as hole-transporting materials. nih.gov The strategic placement of electron-withdrawing or electron-donating substituents on the triazole core can modulate these energy levels. The benzyl group in "this compound" can influence the electronic properties, while the electron-withdrawing nature of the triazole ring itself is beneficial for electron transport.

Table 1: Key Properties of Charge Transport Materials in OLEDs

| Property | Desired Characteristic for Electron Transport Layer (ETL) | Desired Characteristic for Hole-Blocking Layer (HBL) |

| LUMO Level | Low, to facilitate electron injection | Not the primary determinant |

| HOMO Level | Not the primary determinant | Low (High Ionization Potential), to block holes |

| Electron Mobility | High | High |

| Triplet Energy | High, especially for PHOLEDs | High, to confine excitons |

Organic Photovoltaic Cells and Data Storage Applications

The application of triazole derivatives extends to the realm of organic photovoltaics (OPVs). In OPV devices, the goal is to efficiently convert light into electricity. This process relies on the absorption of light to create excitons (bound electron-hole pairs) and their subsequent separation into free charge carriers at the interface of donor and acceptor materials. The tunable electronic properties of 1,2,3-triazoles make them suitable for use as components in either the donor or acceptor materials, or as interfacial layers that improve charge extraction. While specific research on "this compound" in OPVs is not prominent, the fundamental properties of the triazole core suggest its potential in this area.

In the field of data storage, materials that can switch between different stable states upon external stimuli are of great interest. The structural and electronic versatility of 1,2,3-triazole derivatives could potentially be exploited for creating molecular switches or memory elements, although this remains an area for future exploration.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,2,3-triazole unit is a powerful tool in this field due to its ability to participate in a wide array of these interactions, enabling the construction of complex, self-assembled architectures. rsc.org

Design of Triazole-Based Receptors for Cations, Anions, and Molecules

The unique electronic distribution within the 1,2,3-triazole ring allows it to act as a versatile receptor for various chemical species. The nitrogen atoms (N2 and N3) possess lone pairs of electrons, making them suitable for coordinating with cations. nih.gov Conversely, the C5-H bond of the triazole ring is polarized due to the electron-withdrawing nature of the adjacent nitrogen atoms, making this proton acidic and capable of forming hydrogen bonds with anions. nih.gov

The quaternization of the triazole ring to form a triazolium salt further enhances its ability to bind anions through charge-assisted hydrogen bonding and anion-π interactions. nih.gov The presence of the benzyl group on the N1 position of "this compound" can also contribute to cation binding through cation-π interactions with the electron-rich benzene (B151609) ring. mdpi.com The bromo substituent at the C4 position introduces the possibility of halogen bonding, a highly directional interaction that can be exploited for the selective recognition of anions. rsc.org Therefore, "this compound" has the structural elements to act as a receptor for a variety of guests.

Exploration of Non-Covalent Interactions (Hydrogen Bonding, Chalcogen Bonds, π-π Stacking, Halogen Bonding, Cation-π, Ion-Dipole)

The self-assembly of molecules into well-defined supramolecular structures is governed by a delicate balance of various non-covalent interactions. "this compound" is capable of participating in several of these key interactions:

Hydrogen Bonding: As mentioned, the C5-H of the triazole ring can act as a hydrogen bond donor. nih.gov

Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, interacting with Lewis bases. This type of interaction is increasingly being used in crystal engineering and the design of functional materials. rsc.org

π-π Stacking: The aromatic triazole ring and the phenyl ring of the benzyl group can engage in π-π stacking interactions with other aromatic systems. These interactions are crucial for the organization of molecules in the solid state. nih.gov

Cation-π Interactions: The electron-rich face of the benzyl group's phenyl ring can interact favorably with cations. mdpi.com This interaction is significant in biological systems and is a valuable tool in supramolecular design. nih.gov

C-H···π Interactions: The hydrogen atoms of the benzyl group can also interact with the π-systems of adjacent molecules, further stabilizing the supramolecular assembly. A crystal structure analysis of the related 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole revealed the presence of such C-H···π interactions. nih.gov

The combination of these diverse non-covalent forces allows for the creation of intricate and functional supramolecular architectures from "this compound" and its derivatives.

Table 2: Potential Non-Covalent Interactions of this compound

| Interaction Type | Participating Group(s) on the Molecule | Potential Interacting Partner |

| Hydrogen Bonding | C5-H of triazole ring | Anions, Lewis bases |

| Halogen Bonding | C4-Bromo group | Anions, Lewis bases |

| π-π Stacking | Triazole ring, Phenyl ring of benzyl group | Other aromatic rings |

| Cation-π Interaction | Phenyl ring of benzyl group | Cations |

| C-H···π Interaction | C-H bonds of benzyl group | Aromatic rings |

| Ion-Dipole | Triazole nitrogen atoms | Cations |

Development of "Fully Organic" Ionic Liquids and Electrolytes

Ionic liquids (ILs) are salts with melting points below 100°C, and they have emerged as green solvents and novel electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. rsc.org The 1,2,3-triazole scaffold is an excellent precursor for a class of ILs known as 1,2,3-triazolium salts. researchgate.netlabpartnering.org These are typically synthesized by the N-alkylation of a neutral 1,2,3-triazole precursor. researchgate.net

This compound can serve as a key starting material for creating functionalized, "fully organic" ionic liquids. The synthesis would involve the quaternization of one of the free nitrogen atoms on the triazole ring (typically at the N-3 position) with an alkylating agent, such as methyl iodide or ethyl sulfate. researchgate.net This reaction converts the neutral triazole into a cationic 1,3-dibenzyl-4-bromo-1,2,3-triazolium salt.

The resulting compound would be an ionic liquid where both the cation (the triazolium ring) and the anion (e.g., bromide, or another anion introduced via metathesis) are organic or inorganic, respectively. These 1,2,3-triazolium-based ionic liquids are noted for their good thermal stability. researchgate.net The presence of the bromine atom on the triazolium cation offers a significant advantage: it acts as a functional handle for further chemical modifications, allowing the IL to be tethered to other molecules or surfaces, or to participate in cross-coupling reactions to build even more complex ionic structures. vulcanchem.com This dual functionality—acting as an IL while possessing a reactive site—is highly desirable for applications in catalysis, electrochemistry, and as specialized electrolytes. nih.gov

Functionalization of Polymers and Membranes

The covalent attachment of functional molecules to polymer backbones or membrane surfaces is a critical strategy for tailoring their physical and chemical properties. This compound is an ideal candidate for such modifications due to its dual functionality.